molecular formula C19H26ClN7O2 B12096270 Anagliptin hydrochloride

Anagliptin hydrochloride

Cat. No.: B12096270
M. Wt: 419.9 g/mol
InChI Key: SRIIFFBJIKZICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anagliptin hydrochloride is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. . These inhibitors work by increasing the levels of incretin hormones, which help to regulate blood glucose levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anagliptin hydrochloride involves several key steps. One common method includes the coupling of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with (2S)-1-{[(1-amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidine-2-carbonitrile methane sulfonate salt in the presence of EDC.HCl, HOBT, and TEA . This process results in the formation of anagliptin, which is then converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition .

Chemical Reactions Analysis

Types of Reactions

Anagliptin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various degradation products, which are often characterized using techniques like HPLC and mass spectrometry .

Scientific Research Applications

Anagliptin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Anagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of these hormones increase, leading to enhanced insulin secretion and reduced glucagon release, thereby improving glycemic control .

Properties

Molecular Formula

C19H26ClN7O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride

InChI

InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H

InChI Key

SRIIFFBJIKZICS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.